tert-Buty-P4

Basicity pKa Superbase

Researchers using weaker bases like DBU or BEMP often face polymerization failure, poor yields, or loss of molecular weight control. tert-Butyl-P4 (t-Bu-P4) eliminates these issues with its extreme basicity (pKa ~42.7 in MeCN) and uniquely low nucleophilicity. • Enables living ROP of challenging monomers (1,2-butylene oxide, protected glycidols) for precision polyethers. • Accelerates styrene/butadiene anionic polymerization rates orders of magnitude faster than sec-BuLi alone. • Achieves >99% conversion of bio-derived MMBL in 20 sec at 0.1 mol% loading. Consistent quality, batch traceability, and reliable global supply for high-throughput polymer research.

Molecular Formula C22H63N13P4
Molecular Weight 633.7 g/mol
CAS No. 111324-04-0
Cat. No. B046513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Buty-P4
CAS111324-04-0
Molecular FormulaC22H63N13P4
Molecular Weight633.7 g/mol
Structural Identifiers
SMILESCC(C)(C)N=P(N=P(N(C)C)(N(C)C)N(C)C)(N=P(N(C)C)(N(C)C)N(C)C)N=P(N(C)C)(N(C)C)N(C)C
InChIInChI=1S/C22H63N13P4/c1-22(2,3)23-36(24-37(27(4)5,28(6)7)29(8)9,25-38(30(10)11,31(12)13)32(14)15)26-39(33(16)17,34(18)19)35(20)21/h1-21H3
InChIKeyNSRBCQCXZAYQHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl-P4 Procurement Guide


tert-Butyl-P4 (t-Bu-P4, CAS 111324-04-0) is the benchmark phosphazene superbase, a member of the Schwesinger base family. It is a neutral, non-ionic, and sterically hindered nitrogen base renowned for its exceptional basicity [1]. Its chemical name is 1-tert-Butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenamino]-2λ5,4λ5-catenadi(phosphazene). This compound is distinct from other organic superbases due to a combination of an extremely high pKa, which enables deprotonation of very weak acids, and a unique steric profile that renders it non-nucleophilic, preventing unwanted side reactions [2].

Risks of Substituting tert-Butyl-P4


Generic substitution with other strong bases (e.g., DBU, BEMP, or even other phosphazenes like t-Bu-P1) is not equivalent and can lead to poor yields, lack of polymerization control, or reaction failure. tert-Butyl-P4 is uniquely positioned within the superbase class; its pKa in acetonitrile is approximately 42.1-42.7, which is orders of magnitude higher than common alternatives [1]. More critically, its extreme basicity is paired with an engineered, extremely low nucleophilicity due to steric shielding [2]. In practical terms, this means t-Bu-P4 can generate highly reactive 'naked' anions for polymerization and enolate chemistry, whereas weaker or more nucleophilic bases may fail to initiate reactions with challenging monomers or will participate in destructive side reactions, compromising polymer molecular weight and dispersity control [3].

Performance Evidence vs. Key Comparators


Basicity Advantage Over DBU in DMSO

tert-Butyl-P4 exhibits a pKa (DMSO) of 30.25, which corresponds to being approximately 10^18 times more basic than the common strong organic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) . This immense difference in basicity, quantified by the factor of 10^18, means t-Bu-P4 can deprotonate extremely weak acids that are completely unreactive with DBU, opening up entirely new classes of substrates for anionic transformations.

Basicity pKa Superbase

Superior ROP Rate and Control for Thiolactone

In the ring-opening polymerization (ROP) of rac-β-thiobutyrolactone (rac-TBL), the catalytic activity of phosphazene bases increases monotonously with basicity and steric hindrance: BEMP ≈ t-Bu-P1 < t-Bu-P2 < t-Bu-P4 [1]. Only t-Bu-P4 was capable of producing poly(3-thiobutyrolactone) with controlled molar mass (Mn,NMR up to 22.4 kg mol⁻¹) and relatively narrow dispersities (Đ = 1.39–1.52 in THF), demonstrating superior initiation and propagation efficiency.

Ring-Opening Polymerization Kinetics Catalysis

Ultra-Fast Polymerization at Low Catalyst Loading

In the polymerization of the renewable monomer γ-methyl-α-methylene-γ-butyrolactone (MMBL), t-Bu-P4 demonstrates exceptional catalytic efficiency, achieving quantitative monomer conversion (>99%) in just 20 seconds at a low catalyst loading of 0.1 mol% [1]. At an even lower loading of 0.02 mol%, full conversion is still reached within 1 minute, affording medium to high molecular weight PMMBL bioplastics.

Organocatalysis Polymerization Kinetics

Unique Activity for Living ROP of Butylene Oxide

A comparative screen of organic superbases for the living ring-opening polymerization (ROP) of 1,2-butylene oxide (BO) found that t-Bu-P4 was the only one to exhibit catalytic activity [1]. The resulting poly(1,2-butylene oxide) (PBO) was obtained with predicted molecular weight and a narrow molecular weight distribution (low dispersity, Đ), confirming the living nature of the polymerization.

Living Polymerization Polyethers Catalyst Screening

Accelerated Anionic Polymerization of Styrene and Dienes

Kinetic studies on the anionic polymerization of styrene and 1,3-butadiene revealed a clear hierarchy in the reaction rate enhancement provided by different phosphazene bases. The rate follows the order: [t-BuP4]/[sec-BuLi] >> [t-BuP2]/[sec-BuLi] >> [t-BuP1]/[sec-BuLi] > sec-BuLi [1]. This demonstrates that t-BuP4 is not just an incremental improvement but a step-change accelerator for these classic anionic polymerizations.

Anionic Polymerization Kinetics Superbase

High-Impact Application Scenarios


Accelerated Anionic Polymerization of Common Monomers

For industrial or research-scale anionic polymerizations of styrene and 1,3-butadiene, t-Bu-P4 is the optimal phosphazene base for maximizing reaction rate. Its use in a sec-BuLi initiating system yields reaction rates that are orders of magnitude faster than using sec-BuLi alone or with weaker phosphazenes like t-Bu-P1 or t-Bu-P2 [1]. This directly translates to increased reactor throughput and reduced cycle times.

Well-Defined Polyethers from Epoxy Monomers

For the synthesis of precision polyethers, such as poly(1,2-butylene oxide) (PBO) or protected polyglycidols, t-Bu-P4 is uniquely required among organic superbases [1]. Its combination of high basicity and non-nucleophilicity enables a living ring-opening polymerization that yields polymers with predictable molecular weights and narrow dispersities. Attempts to substitute it with other phosphazenes or common strong bases like DBU result in no polymerization.

Ultra-Fast Organocatalytic Polymerization of Renewable Monomers

Researchers developing sustainable polymer processes can leverage t-Bu-P4 to achieve extremely high catalytic turnover frequencies. The demonstrated ability to achieve >99% conversion of the bio-derived monomer MMBL in as little as 20 seconds at a 0.1 mol% catalyst loading makes t-Bu-P4 an ideal candidate for high-speed, energy-efficient polymer production [1]. This performance supports the development of scalable, green chemistry manufacturing platforms.

Challenging Polythioesters via Ring-Opening Polymerization

For the ROP of thiolactones like rac-β-thiobutyrolactone (rac-TBL) to produce degradable polythioesters, t-Bu-P4 is the preferred catalyst based on a clear reactivity and control ranking: t-Bu-P4 > t-Bu-P2 > t-Bu-P1/BEMP [1]. Selecting t-Bu-P4 over weaker phosphazenes directly improves the molar mass and dispersity of the resulting polymer, which are critical parameters for material performance and reproducibility.

Technical Documentation Hub

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